N-(4-(((4-Chloro-3-nitrophenyl)amino)sulfonyl)phenyl)ethanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(((4-Chloro-3-nitrophenyl)amino)sulfonyl)phenyl)ethanamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a complex structure with functional groups that contribute to its reactivity and utility in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(((4-Chloro-3-nitrophenyl)amino)sulfonyl)phenyl)ethanamide typically involves multiple steps:
Nitration: The process begins with the nitration of 4-chloroaniline to produce 4-chloro-3-nitroaniline. This is achieved by treating 4-chloroaniline with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Sulfonylation: The next step involves the sulfonylation of 4-chloro-3-nitroaniline with sulfonyl chloride to form 4-chloro-3-nitrophenylsulfonyl chloride.
Coupling Reaction: The final step is the coupling of 4-chloro-3-nitrophenylsulfonyl chloride with 4-aminophenyl ethanamide in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
N-(4-(((4-Chloro-3-nitrophenyl)amino)sulfonyl)phenyl)ethanamide undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols.
Hydrolysis: The ethanamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
Reduction: 4-amino-3-chlorophenylsulfonylphenyl ethanamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-(((4-Chloro-3-nitrophenyl)amino)sulfonyl)benzoic acid and ethanamide.
Scientific Research Applications
N-(4-(((4-Chloro-3-nitrophenyl)amino)sulfonyl)phenyl)ethanamide is utilized in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and as a reagent in analytical chemistry.
Biology: The compound is used in the study of enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.
Industry: The compound is used in the manufacture of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which N-(4-(((4-Chloro-3-nitrophenyl)amino)sulfonyl)phenyl)ethanamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The sulfonyl and nitro groups play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(((4-Chloro-3-nitrophenyl)amino)sulfonyl)phenyl)acetamide
- N-(4-(((4-Bromo-3-nitrophenyl)amino)sulfonyl)phenyl)ethanamide
- N-(4-(((4-Chloro-3-nitrophenyl)amino)sulfonyl)phenyl)propionamide
Uniqueness
Compared to similar compounds, N-(4-(((4-Chloro-3-nitrophenyl)amino)sulfonyl)phenyl)ethanamide is unique due to its specific combination of functional groups, which confer distinct reactivity and binding properties. The presence of both the nitro and chloro groups enhances its potential as a versatile intermediate in organic synthesis and as a probe in biochemical studies.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
N-[4-[(4-chloro-3-nitrophenyl)sulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O5S/c1-9(19)16-10-2-5-12(6-3-10)24(22,23)17-11-4-7-13(15)14(8-11)18(20)21/h2-8,17H,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZVBQNZKWADGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.